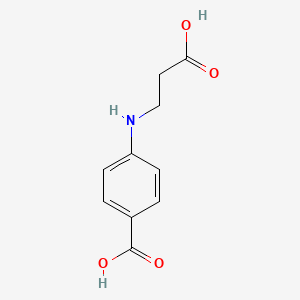

4-(2-carboxyethylamino)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-carboxyethylamino)benzoic Acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4-(2-carboxyethylamino)benzoic acid is C10H11NO4. It features a benzene ring substituted with a carboxyl group and an amino group, which contributes to its unique chemical reactivity and biological activities. The compound's structure allows it to interact with biological molecules, influencing enzyme activities and metabolic pathways.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic uses. Key applications include:

- Anti-inflammatory and Analgesic Properties : The compound exhibits properties that may help in reducing inflammation and pain, making it a candidate for developing new anti-inflammatory drugs .

- Biochemical Probes : Research suggests that this compound can serve as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to inhibit specific enzymes indicates potential for drug development aimed at enhancing efficacy in various treatments.

- Drug Formulation : The compound has been explored in formulations designed to improve drug delivery and bioavailability. Its unique functional groups allow it to form stable complexes with other pharmaceutical agents, enhancing their effectiveness .

Biochemical Research

In biochemistry, this compound is utilized in several ways:

- Enzyme Interaction Studies : It has been studied for its binding affinity with various enzymes, influencing their activity. This interaction can lead to either inhibition or activation of metabolic pathways, which is crucial for understanding enzyme mechanisms.

- Metal Coordination Chemistry : The compound has been employed as a ligand in the synthesis of metal-organic coordination polymers. Its carboxylate groups can effectively chelate metal ions, leading to the formation of novel materials with unique properties .

Materials Science Applications

The compound's unique chemical structure also lends itself to applications in materials science:

- Polymer Production : this compound can be used as a precursor in the synthesis of polymers and resins. Its functional groups enable the formation of cross-linked networks, enhancing material properties such as strength and thermal stability.

- Specialty Chemicals : In industrial settings, this compound is utilized in the manufacture of specialty chemicals and intermediates, contributing to the development of innovative materials with tailored functionalities .

Case Study 1: Therapeutic Development

A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for treating conditions like arthritis.

Case Study 2: Enzyme Inhibition

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings demonstrated that it could effectively inhibit enzyme activity, paving the way for its use in drug development targeting metabolic disorders.

Propriétés

Numéro CAS |

51552-86-4 |

|---|---|

Formule moléculaire |

C10H11NO4 |

Poids moléculaire |

209.2 g/mol |

Nom IUPAC |

4-(2-carboxyethylamino)benzoic acid |

InChI |

InChI=1S/C10H11NO4/c12-9(13)5-6-11-8-3-1-7(2-4-8)10(14)15/h1-4,11H,5-6H2,(H,12,13)(H,14,15) |

Clé InChI |

HTHYQFCJTZRJIH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)NCCC(=O)O |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)NCCC(=O)O |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.